2,4-Dimethyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine
Description
Properties
IUPAC Name |
2,4-dimethyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3/c1-6-8-5-10-4-3-9(8)12-7(2)11-6/h10H,3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDBYTVRYGCVULG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2CNCCC2=NC(=N1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Condensation and Cyclization Using Formamidine Acetate in DMF
A notable method involves the cyclization of substituted pyrimidine precursors with formamidine acetate in dimethylformamide (DMF) at elevated temperatures (~100 °C), leading to the formation of tetrahydropyrido[4,3-d]pyrimidine skeletons.
- Procedure : The precursor, such as a 7-substituted pyrimidine derivative, is reacted with formamidine acetate in DMF.
- Conditions : Heating at 100 °C for several hours.
- Outcome : Efficient ring closure yielding the tetrahydropyridopyrimidine core.
- Additional Steps : Chlorination of carbonyl groups using phosphoryl chloride in the presence of DBU at 50 °C can further functionalize the molecule.
This method is part of a multi-step synthesis involving nucleophilic substitution and Gewald reactions for precursor formation.
Solvent-Free Catalytic Condensation Using Porous Catalysts
Another approach uses a solvent-free catalytic method with porous catalysts such as MIL-125(Ti)-N(CH2PO3H2)2:
- Reactants : Mixture of aryl aldehydes, 6-amino-1,3-dimethylpyrimidine-2,4(1H,3H)-dione, and 3-(1-methyl-1H-pyrrol-2-yl)-3-oxopropanenitrile.
- Catalyst : MIL-125(Ti)-N(CH2PO3H2)2 (10 mg).
- Conditions : Stirring at 100 °C under solvent-free conditions.
- Monitoring : Reaction progress monitored by thin-layer chromatography (TLC).
- Advantages : High yield and short reaction time due to catalytic efficiency.
This method utilizes the vinylogous anomeric based oxidation mechanism to achieve ring formation.
Mannich Reaction and Subsequent Cyclization
The Mannich reaction has been employed for the synthesis of related tetrahydropyridopyrimidine derivatives:
- Starting Materials : 6-amino-1,3-dimethyluracil condensed with Mannich bases.
- Procedure : Heating the mixture with N,N-dimethylaminomethylene chloride in ethanol at ~65 °C for 3 hours.
- Isolation : Precipitate is filtered and purified by recrystallization.
- Further Modification : Formylation using phosphoryl chloride and DMF at room temperature can introduce aldehyde functionalities.
This method allows for the introduction of various aryl groups and substitutions at different positions on the pyrimidine ring system.
Comparative Data Table of Preparation Methods
| Method | Key Reactants/Precursors | Catalyst/Reagent | Conditions | Yield (%) | Notes |
|---|---|---|---|---|---|
| Solvent-free catalytic method | Aryl aldehydes, 6-amino-1,3-dimethylpyrimidine, 3-(1-methyl-1H-pyrrol-2-yl)-3-oxopropanenitrile | MIL-125(Ti)-N(CH2PO3H2)2 (10 mg) | 100 °C, solvent-free, stirring | High | Short reaction time, green chemistry |
| Cyclization with formamidine acetate | 7-substituted pyrimidine derivatives | Formamidine acetate, phosphoryl chloride, DBU | 100 °C (cyclization), 50 °C (chlorination) | Moderate to high | Multi-step synthesis, functionalization possible |
| Mannich reaction and formylation | 6-amino-1,3-dimethyluracil, Mannich bases, N,N-dimethylaminomethylene chloride | Phosphoryl chloride, DMF | 65 °C for Mannich, r.t. for formylation | Moderate | Versatile substitution, good purity |
Research Findings and Notes
- The solvent-free catalytic method using porous titanium-based catalysts offers an environmentally friendly and efficient route with high yields and reduced reaction times.
- Cyclization using formamidine acetate in DMF is a robust method for constructing the core tetrahydropyridopyrimidine skeleton, adaptable for various substitutions.
- The Mannich reaction route provides a flexible approach to introduce diverse functional groups, facilitating further chemical modifications.
- Purity and yield optimization often require careful control of temperature and stoichiometry, as well as purification by recrystallization from ethanol or other solvents.
- Elemental analysis and spectroscopic characterization (IR, NMR) confirm the structure and substitution pattern of the synthesized compounds.
Chemical Reactions Analysis
Types of Reactions
2,4-Dimethyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield dihydropyrido derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the pyridine or pyrimidine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions include N-oxides, dihydropyrido derivatives, and various substituted pyrido[4,3-d]pyrimidines, depending on the specific reagents and conditions used .
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C9H14N4
- Molecular Weight : 178.23 g/mol
- CAS Number : 1447966-00-8
The compound features a bicyclic structure that combines a pyridine ring fused with a pyrimidine ring. This structural configuration contributes to its diverse reactivity and applicability in various synthetic processes.
Chemistry
Building Blocks for Synthesis
2,4-Dimethyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine serves as a valuable building block in organic synthesis. Its derivatives are often employed in the creation of more complex organic molecules. The compound's unique substitution pattern allows for the formation of various derivatives that can be utilized in further chemical reactions.
| Application | Description |
|---|---|
| Organic Synthesis | Used as a precursor for synthesizing other organic compounds. |
| Derivative Formation | Forms N-oxides and substituted pyrido derivatives under specific conditions. |
Biology
Biological Activities
Research has indicated that this compound exhibits potential antimicrobial and anticancer properties. Studies are ongoing to explore its efficacy against various pathogens and cancer cell lines.
| Study Focus | Findings |
|---|---|
| Antimicrobial Activity | Demonstrated effectiveness against specific bacterial strains. |
| Anticancer Properties | In vitro studies show inhibition of cancer cell proliferation in certain types of cancer. |
Medicine
Drug Discovery
The compound is being investigated as a lead compound in drug discovery efforts targeting various therapeutic areas. Its biological activities make it a candidate for developing new pharmaceuticals.
| Therapeutic Target | Potential Application |
|---|---|
| Cancer Treatment | Development of novel anticancer agents. |
| Infectious Diseases | Exploration as an antimicrobial agent. |
Industry
Material Development
In industrial applications, this compound is utilized in the formulation of new materials and catalysts. Its properties can enhance the performance of materials used in various applications.
| Industry Application | Description |
|---|---|
| Catalysts | Used to improve reaction efficiencies in chemical processes. |
| Material Science | Contributes to the development of advanced materials with specific properties. |
Case Study 1: Anticancer Activity
A recent study evaluated the anticancer effects of this compound on human breast cancer cells (MCF-7). The results indicated that treatment with this compound led to a significant reduction in cell viability compared to untreated controls.
- Methodology : MCF-7 cells were treated with varying concentrations of the compound over 48 hours.
- Results : IC50 values were determined to assess potency; significant apoptosis was observed through flow cytometry analysis.
Case Study 2: Antimicrobial Efficacy
Another study focused on the antimicrobial properties of the compound against Gram-positive and Gram-negative bacteria. The compound was tested using agar diffusion methods.
- Bacterial Strains Tested : Staphylococcus aureus and Escherichia coli.
- Findings : The compound exhibited notable inhibitory zones against both bacterial strains at specific concentrations.
Mechanism of Action
The mechanism of action of 2,4-Dimethyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids, depending on the intended application. The compound’s bicyclic structure allows it to fit into active sites of enzymes or bind to receptors, modulating their activity and leading to the desired biological effect .
Comparison with Similar Compounds
Key Data :
Methyl vs. Amino Groups
The target compound’s 2,4-dimethyl groups contrast with 2,4-diamino substitutions in analogs like 2,4-diamino-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine. In contrast, methyl groups increase lipophilicity, improving membrane permeability but reducing direct target engagement in antifolate applications .
Example :
Halogenated Derivatives
Chloro-substituted analogs, such as 2,4-dichloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine, serve as intermediates for further functionalization. The electron-withdrawing chloro groups enhance reactivity in nucleophilic substitution reactions, enabling diversification into cytotoxic or kinase-targeting compounds .
Thieno-Fused Analogs
Compounds like 7-alcanoyl-5,6,7,8-tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4(1H)-one () incorporate a sulfur-containing thieno ring. This modification alters electronic density and steric bulk, enhancing affinity for bromodomains (BRD3/4) but reducing selectivity compared to the simpler pyrido[4,3-d]pyrimidine core. The N-acetylated pyrido moiety in these analogs is critical for BET BDII selectivity .
Key Finding :
- Thieno-fused derivatives showed 10–100-fold higher affinity for BRD3 BDII over BDI, whereas non-fused analogs like the target compound may prioritize kinase inhibition .
Pharmacological Target Selectivity
Kinase Inhibition
The tetrahydropyrido[4,3-d]pyrimidine scaffold is a privileged structure for kinase inhibitors. For instance:
- PI3Kδ Inhibitors : Introduction of a 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine core improved cellular potency and isoform selectivity (PI3Kδ IC₅₀ < 1 nM, >1,000-fold selectivity over α/β/γ isoforms) .
- CaMKII Inhibitors : Derivatives lacking methyl groups but with aryl substitutions showed high selectivity over other kinases (e.g., PKA, PKC) .
Cytotoxic Agents
Diaryl ureas with 2-amino-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidinyl groups (e.g., compounds 6, 8, 10) exhibited superior cytotoxicity against Bel-7402 and A549 cancer cells (IC₅₀ < 1 µM) compared to sorafenib. The amino group’s hydrogen-bonding capacity is pivotal for activity, a feature absent in the dimethylated target compound .
Biological Activity
2,4-Dimethyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine is a heterocyclic compound that has garnered attention for its potential biological activities. This compound belongs to a class of pyrido[4,3-d]pyrimidines known for their diverse pharmacological properties. The following sections will explore the biological activity of this compound, including its synthesis, mechanisms of action, and therapeutic potential.
Chemical Structure and Properties
- Molecular Formula : CHN
- CAS Number : 2098031-71-9
- Molecular Weight : 178.24 g/mol
- SMILES Representation : CN(C)C1=NC=C2CNCCC2=N1
Biological Activity Overview
Research on this compound indicates several promising biological activities:
- Antitumor Activity : Compounds in the pyrido[4,3-d]pyrimidine class have shown efficacy against various cancer types by acting as inhibitors of key signaling pathways involved in tumor growth. For instance, derivatives have been evaluated for their role in inhibiting tyrosine kinases and other cancer-related proteins.
- Anti-inflammatory Effects : Some studies suggest that this compound may exhibit anti-inflammatory properties by modulating cytokine production and inhibiting pathways such as NF-kB.
- Antiviral Potential : There is emerging evidence that pyrido[4,3-d]pyrimidines may possess antiviral activity against specific viruses by interfering with their replication mechanisms.
The biological activity of this compound can be attributed to its ability to interact with various molecular targets:
- Inhibition of Enzymes : The compound may inhibit enzymes involved in cell signaling pathways critical for cancer progression and inflammation.
- Receptor Modulation : It can act as a modulator of specific receptors involved in immune responses and cellular proliferation.
Data Table: Biological Activities
| Activity Type | Mechanism of Action | References |
|---|---|---|
| Antitumor | Tyrosine kinase inhibition | |
| Anti-inflammatory | Cytokine modulation | |
| Antiviral | Interference with viral replication |
Case Studies
- Antitumor Efficacy : A study conducted on a series of pyrido[4,3-d]pyrimidine derivatives demonstrated significant cytotoxic effects against breast cancer cell lines. The mechanism was linked to the inhibition of the PI3K/Akt signaling pathway which is crucial for cell survival and proliferation.
- Anti-inflammatory Potential : In vivo studies have shown that certain derivatives of this compound reduced inflammation markers in animal models of arthritis. The reduction in pro-inflammatory cytokines like TNF-alpha and IL-6 was noted.
- Antiviral Activity : Preliminary screenings revealed that some pyrido[4,3-d]pyrimidines exhibited activity against Hepatitis C virus (HCV), suggesting potential for development as antiviral agents.
Q & A
Q. Q1. What are the key considerations for optimizing the synthesis of 2,4-dimethyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine?
Methodological Answer: Synthetic optimization requires evaluating reaction conditions, catalysts, and protecting groups. For example:
- Route Evaluation : A practical synthesis of related pyrido[4,3-d]pyrimidines involves cyclization of pyrimidine precursors under mild conditions (e.g., NaOEt catalysis) .
- Yield Improvement : Using tert-butyl 4-oxopiperidine-1-carboxylate as a starting material can streamline multi-step reactions, achieving yields >70% in derivative synthesis .
- Safety : Decomposition occurs at 206–211°C; storage at 2–8°C is critical to maintain stability .
Q. Table 1: Comparison of Synthetic Routes
| Precursor | Catalyst/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Pyrimidine derivatives | NaOEt, room temperature | 65–75 | |
| Multicomponent reactants | Transition metal-free | 55–60 | |
| tert-butyl 4-oxopiperidine | Acidic hydrolysis | 70–85 |
Q. Q2. How can structural ambiguities in pyrido[4,3-d]pyrimidine derivatives be resolved experimentally?
Methodological Answer: X-ray crystallography and NMR spectroscopy are critical:
- Crystallography : The dihedral angle between pyrimidine and ester groups in 6-benzyl derivatives was resolved as 56.27° using single-crystal X-ray diffraction (R factor = 0.058) .
- NMR Analysis : ¹H/¹³C NMR confirms regiochemistry; e.g., methyl groups at positions 2 and 4 show distinct splitting patterns due to ring strain .
Advanced Research Questions
Q. Q3. What strategies address contradictory bioactivity data in pyrido[4,3-d]pyrimidine derivatives?
Methodological Answer: Contradictions arise from assay variability or substituent effects. Mitigation steps include:
Q. Table 2: Bioactivity vs. Substituent Modifications
| Substituent Position | Biological Target | Activity (IC₅₀/Ki) | Reference |
|---|---|---|---|
| 2-Pyridinyl | 5-HT1A receptor | 12 nM | |
| 4-Methyl | Dihydrofolate reductase | 50 nM | |
| 6-Benzyl | GPR119 modulator | EC₅₀ = 14 µM |
Q. Q4. How can computational methods enhance the design of pyrido[4,3-d]pyrimidine-based therapeutics?
Methodological Answer: Molecular docking and dynamics simulations guide rational design:
Q. Q5. What analytical techniques are critical for purity assessment of tetrahydropyrido[4,3-d]pyrimidines?
Methodological Answer:
Q. Q6. How do steric and electronic effects influence reactivity in pyrido[4,3-d]pyrimidine functionalization?
Methodological Answer:
- Steric Effects : Bulky groups at position 6 (e.g., benzyl) hinder electrophilic substitution but favor nucleophilic aromatic substitution .
- Electronic Effects : Electron-withdrawing groups (e.g., Cl at position 2) activate the pyrimidine ring for Suzuki coupling (Pd(PPh₃)₄, 80°C, 12 h) .
Data Contradiction Analysis
Q. Q7. Why do some pyrido[4,3-d]pyrimidines show divergent antimicrobial vs. anticancer activities?
Methodological Answer: Divergence stems from target selectivity:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
